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Compound of Interest

Compound Name: Vandetanib hydrochloride

Cat. No.: B3143449 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical absorption, distribution,

metabolism, and excretion (ADME) properties of vandetanib. Vandetanib is a multi-targeted

tyrosine kinase inhibitor used in the treatment of medullary thyroid cancer. A thorough

understanding of its pharmacokinetic and metabolic profile is essential for its effective

development and clinical application.

Pharmacokinetic Profile
Vandetanib exhibits a complex pharmacokinetic profile characterized by slow absorption,

extensive distribution, significant metabolism, and a long elimination half-life.

1.1. Absorption Following oral administration, vandetanib is slowly absorbed, with peak plasma

concentrations (Tmax) typically reached between 4 and 10 hours.[1] Steady-state

concentrations are achieved after approximately three months of daily dosing, with the drug

accumulating about 8-fold.[2][3][4] The presence of food does not significantly affect its

absorption.[1][5][6]

1.2. Distribution Vandetanib is widely distributed throughout the body, as indicated by its large

apparent volume of distribution (Vd) of approximately 7450 L.[1][2] It is highly bound to plasma

proteins, with a binding percentage of 90-94%.[1][3] The primary binding proteins are human

serum albumin and α1-acid-glycoprotein.[1][4] While vandetanib can cross the blood-brain
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barrier, its penetration is actively restricted by P-glycoprotein (P-gp) and breast cancer

resistance protein (BCRP1) efflux transporters.[1]

1.3. Metabolism Vandetanib is metabolized in the liver through two primary pathways.[2][7] The

main metabolites are N-desmethylvandetanib and vandetanib-N-oxide.[2][5][7]

N-demethylation: This pathway is primarily catalyzed by the cytochrome P450 enzyme

CYP3A4.[2][7][8][9]

N-oxidation: This conversion is mediated by flavin-containing monooxygenase enzymes,

specifically FMO1 and FMO3.[2][7][8]

Both N-desmethylvandetanib and vandetanib-N-oxide are pharmacologically active.[7][10] A

minor metabolic pathway also involves the formation of a glucuronide conjugate.[5][11]

1.4. Excretion The elimination of vandetanib is slow, with a terminal half-life of approximately 19

days in cancer patients.[1][3][7] After a single radiolabeled dose, about 69% of the dose was

recovered over 21 days, with 44% found in the feces and 25% in the urine.[1][2][5] This

indicates that both renal and fecal routes are important for the drug's elimination.[5]

Quantitative Pharmacokinetic Data
The following tables summarize key preclinical and clinical pharmacokinetic parameters for

vandetanib.

Table 1: Key Pharmacokinetic Parameters of Vandetanib
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Parameter Value Species/Context Reference(s)

Time to Peak (Tmax) 4 - 10 hours Human [1]

Terminal Half-life (t½) ~19 days Human (Patients) [1][3][4][7]

~10 days
Human (Healthy,

single dose)
[5][6]

Volume of Distribution

(Vd)
~7450 L Human [1][2]

Plasma Protein

Binding
90 - 94% Human [1][3]

Accumulation Factor ~8-fold Human [2]

Time to Steady State ~3 months Human [2][4]

Clearance (CL/F) 13.1 - 13.3 L/h
Human (Healthy,

800mg dose)
[5]

Total Recovery (21

days)
~69% Human [2][5]

Route of Excretion
~44% in feces; ~25%

in urine
Human [2][5][7]

Table 2: In Vitro Metabolism Data

Parameter Value System Reference(s)

Vandetanib Km 9.41 µM
Rat Liver Microsomes

(RLM)
[9]

Vandetanib Km 49.87 µM
Human Liver

Microsomes (HLM)
[9]

Vandetanib Signaling Pathway Inhibition
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Vandetanib exerts its anti-tumor effects by simultaneously inhibiting multiple receptor tyrosine

kinases (RTKs) crucial for tumor growth and angiogenesis.[12] It primarily targets VEGFR-2,

EGFR, and RET.[12][13] This multi-targeted inhibition blocks critical downstream signaling

cascades, including the MAPK and PI3K/AKT pathways, ultimately leading to decreased tumor

cell proliferation, survival, and reduced tumor-associated angiogenesis.[12][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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